![molecular formula C11H17N3O2 B1485913 2-[(6-Tert-butylpyrimidin-4-yl)(methyl)amino]acetic acid CAS No. 1882760-67-9](/img/structure/B1485913.png)
2-[(6-Tert-butylpyrimidin-4-yl)(methyl)amino]acetic acid
Vue d'ensemble
Description
2-[(6-Tert-butylpyrimidin-4-yl)(methyl)amino]acetic acid, also known as BTTAA, is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular formula of this compound is C11H17N3O2. The molecular weight is 223.27 g/mol.Chemical Reactions Analysis
As a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), this compound plays a crucial role in accelerating reaction rates .Mécanisme D'action
The mechanism of action of TBPMAA is not fully understood. However, it is believed that TBPMAA binds to certain receptors on the cell membrane, which then triggers a cascade of biochemical and physiological processes. It is believed that TBPMAA binds to specific receptors on the cell membrane, which then activates the release of certain neurotransmitters. These neurotransmitters then bind to other receptors on the cell membrane, which triggers a cascade of biochemical and physiological processes.
Biochemical and Physiological Effects
TBPMAA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as PDE5, which is involved in the regulation of blood pressure. TBPMAA has also been shown to inhibit the activity of certain proteins, such as cGMP, which is involved in the regulation of intracellular calcium levels. In addition, TBPMAA has been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
TBPMAA has several advantages for use in laboratory experiments. It is a non-toxic compound, so it does not pose any health risks to laboratory personnel. In addition, it is a relatively simple compound to synthesize and can be synthesized in a few hours. However, TBPMAA has some limitations for use in laboratory experiments. It is not as potent as some other compounds and may not be suitable for some experiments. In addition, it is not as stable as some other compounds, so it may not be suitable for long-term studies.
Orientations Futures
There are several potential future directions for TBPMAA. One potential direction is to investigate the effects of TBPMAA on other biological systems, such as the cardiovascular system or the immune system. In addition, TBPMAA could be used to study the effects of various drugs on the central nervous system. Furthermore, TBPMAA could be used to investigate the effects of various compounds on cell signaling pathways. Finally, TBPMAA could be used to study the effects of various drugs on gene expression.
Applications De Recherche Scientifique
TBPMAA has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs, as well as to investigate the effects of various drugs on the body. In addition, TBPMAA has been used to study the biochemical and physiological effects of various compounds on cells and tissues. TBPMAA has also been used to study the effects of various drugs on the central nervous system.
Propriétés
IUPAC Name |
2-[(6-tert-butylpyrimidin-4-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)8-5-9(13-7-12-8)14(4)6-10(15)16/h5,7H,6H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHIDDHDIAZFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine](/img/structure/B1485830.png)
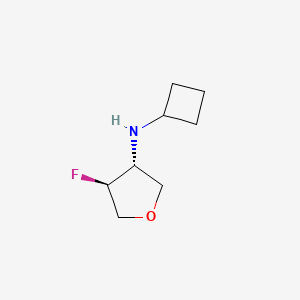
![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)
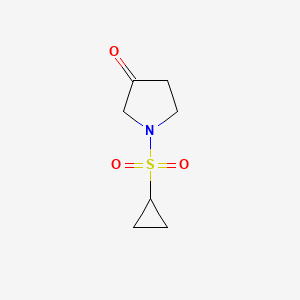
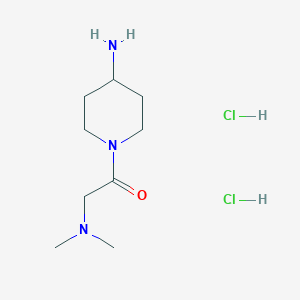
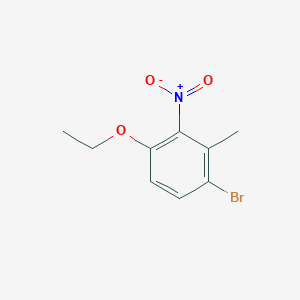
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1485838.png)
![[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1485843.png)
![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)
![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)
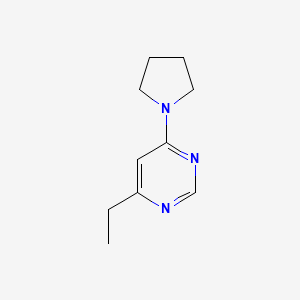
![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1485851.png)